molecular formula C15H11N3O2 B14671251 9-Methyl-9H-fluoren-9-yl carbonazidate CAS No. 40469-66-7

9-Methyl-9H-fluoren-9-yl carbonazidate

Cat. No.: B14671251
CAS No.: 40469-66-7
M. Wt: 265.27 g/mol
InChI Key: CIUGLUPGIZGFMZ-UHFFFAOYSA-N
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Description

9-Methyl-9H-fluoren-9-yl carbonazidate is a chemical compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a fluorenyl group attached to a carbonazidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-fluoren-9-yl carbonazidate typically involves the reaction of 9-methyl-9H-fluorene with a suitable azidating agent. One common method involves the use of sodium azide in the presence of a catalyst to introduce the azide group into the fluorenyl structure. The reaction is usually carried out in an organic solvent such as acetone at low temperatures to ensure the stability of the azide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-fluoren-9-yl carbonazidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamines.

    Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-9H-fluoren-9-yl carbonazidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-9H-fluoren-9-yl carbonazidate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry applications, where the compound acts as a precursor for the formation of stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis.

    9-Fluorenylmethoxycarbonyl chloride: Another fluorenyl derivative used in organic synthesis.

    9-Methylfluorene: A simpler derivative of fluorene without the azide group.

Uniqueness

9-Methyl-9H-fluoren-9-yl carbonazidate is unique due to the presence of both the fluorenyl and azide groups, which confer distinct reactivity and potential for diverse applications in click chemistry and beyond .

Properties

CAS No.

40469-66-7

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

(9-methylfluoren-9-yl) N-diazocarbamate

InChI

InChI=1S/C15H11N3O2/c1-15(20-14(19)17-18-16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

CIUGLUPGIZGFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)N=[N+]=[N-]

Origin of Product

United States

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